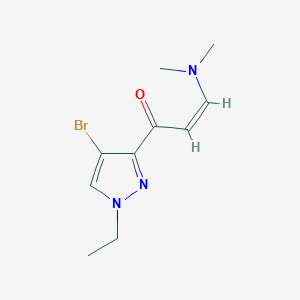
N-allyl-2-(4-chloro-3-methylphenoxy)acetamide
Overview
Description
N-allyl-2-(4-chloro-3-methylphenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the field of medicinal chemistry, where it has shown promising results in the treatment of several diseases.
Mechanism of Action
The mechanism of action of N-allyl-2-(4-chloro-3-methylphenoxy)acetamide is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and inflammation. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that cause inflammation. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
N-allyl-2-(4-chloro-3-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In animal models, it has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been shown to reduce the levels of glucose and insulin in the blood, indicating its potential as an antidiabetic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-allyl-2-(4-chloro-3-methylphenoxy)acetamide is its potential as a therapeutic agent for several diseases. It has shown promising results in animal models and has the potential to be developed into a drug for human use. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on N-allyl-2-(4-chloro-3-methylphenoxy)acetamide. One potential direction is to further investigate its potential as a therapeutic agent for cancer, diabetes, and inflammation. In addition, more research is needed to fully understand its mechanism of action and potential side effects. Another potential direction is to develop new methods for synthesizing this compound that are more efficient and cost-effective. Finally, more research is needed to investigate the potential of this compound in other fields such as materials science and environmental science.
Conclusion
N-allyl-2-(4-chloro-3-methylphenoxy)acetamide is a chemical compound that has shown promising results in the field of medicinal chemistry. It has potential applications in the treatment of several diseases such as cancer, diabetes, and inflammation. Its mechanism of action is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways. It has several biochemical and physiological effects, but its low solubility in water is a limitation. Future research directions include investigating its potential as a therapeutic agent, developing new synthesis methods, and exploring its potential in other fields of scientific research.
Scientific Research Applications
N-allyl-2-(4-chloro-3-methylphenoxy)acetamide has shown potential applications in various fields of scientific research. In medicinal chemistry, this compound has shown promising results in the treatment of several diseases such as cancer, diabetes, and inflammation. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has also been shown to have antidiabetic properties by reducing blood glucose levels in animal models.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-prop-2-enylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-3-6-14-12(15)8-16-10-4-5-11(13)9(2)7-10/h3-5,7H,1,6,8H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJVPWKVNDMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC=C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(prop-2-en-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-one 2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenehydrazone](/img/structure/B4656970.png)


![3-bromo-4-[2-(2-chlorophenoxy)ethoxy]-5-ethoxybenzaldehyde](/img/structure/B4656979.png)


![N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4656999.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4657002.png)

![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B4657040.png)
![5-(5-chloro-2-thienyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4657045.png)

![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4657060.png)
